molecular formula C12H10ClN3O2 B1452232 1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154372-57-2

1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1452232
M. Wt: 263.68 g/mol
InChI Key: JJRBRDQMNYQRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid, also known as CCTA, is an organic compound that is widely used in the synthesis of various pharmaceuticals and other compounds. CCTA is a versatile compound that can be synthesized in a variety of ways and has a wide range of potential applications in scientific research and laboratory experiments.

Scientific Research Applications

Triazole Derivatives as Potential Therapeutics

Triazole derivatives, including those related to the specified compound, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new drugs targeting various diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013). This highlights the relevance of triazole derivatives in pharmaceutical research and development.

Advances in Synthesis and Environmental Applications

The synthesis of triazole compounds, including eco-friendly approaches, has significant implications for environmental sustainability. Advances in triazole synthesis, particularly through copper-catalyzed azide-alkyne cycloadditions (CuAAC), emphasize the importance of developing more efficient and environmentally benign methods. These methodologies not only facilitate the production of triazoles but also have applications in the synthesis of drugs and other areas, underscoring the interdisciplinary impact of this research (de Souza et al., 2019).

Role in Material Science and Corrosion Inhibition

In the field of material science, 1,2,3-triazole derivatives, closely related to the compound , have been identified as effective corrosion inhibitors for metals and their alloys. This application is crucial for extending the lifespan of materials exposed to corrosive environments, demonstrating the versatility of triazole derivatives beyond pharmaceutical applications (Hrimla et al., 2021).

Antimicrobial Activity

The antimicrobial activity of triazole derivatives, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), is of significant interest. The potential of 1,2,4-triazole-containing hybrids to serve as novel anti-MRSA agents reflects the ongoing need for new treatments in the face of antibiotic resistance. This area of research is critical for addressing public health challenges posed by resistant pathogens (Li & Zhang, 2021).

properties

IUPAC Name

1-(2-chlorophenyl)-5-cyclopropyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-8-3-1-2-4-9(8)16-11(7-5-6-7)14-10(15-16)12(17)18/h1-4,7H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRBRDQMNYQRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
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